molecular formula C17H12ClNO4S2 B2923838 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate CAS No. 896303-90-5

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate

Cat. No.: B2923838
CAS No.: 896303-90-5
M. Wt: 393.86
InChI Key: XLPXQZQMQINCDF-UHFFFAOYSA-N
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Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate is a synthetic organic compound featuring a 4-oxo-4H-pyran core substituted at the 3-position with a 4-chlorobenzoate ester and at the 6-position with a ((4-methylthiazol-2-yl)thio)methyl group. Though direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest possible applications in medicinal chemistry or agrochemicals due to thioether and aromatic chloro functionalities .

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4S2/c1-10-8-24-17(19-10)25-9-13-6-14(20)15(7-22-13)23-16(21)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPXQZQMQINCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyran ring , a thiazole moiety , and a benzoate group , which contribute to its biological activity. The synthesis typically involves multiple steps, including the preparation of thiazole and pyran intermediates, followed by esterification to form the final product. The common synthetic route includes:

  • Preparation of Thiazole : Reaction of 4-methylthiazole with thiol reagents.
  • Formation of Pyran : Reaction of aldehydes with ketones in the presence of a base.
  • Esterification : Coupling of thiazole and pyran intermediates with 4-chlorobenzoic acid using dehydrating agents like DCC and catalysts such as DMAP.

Antimicrobial Properties

Research indicates that compounds similar to 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate exhibit significant antimicrobial activity. For instance, derivatives have been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated its ability to induce cytotoxicity in cancer cell lines, with IC50 values indicating effectiveness at micromolar concentrations. For example, one study reported IC50 values ranging from 10 to 30 µM for various derivatives against breast cancer cell lines.

Enzyme Inhibition

The compound's structure suggests potential as an acetylcholinesterase (AChE) inhibitor , which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. In vitro assays have shown that related compounds can inhibit AChE with IC50 values as low as 2.7 µM, indicating strong inhibitory activity.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets:

  • Enzyme Interaction : The thiazole ring may interact with enzyme active sites, modulating their function.
  • Receptor Binding : The overall structure enhances binding affinity to various receptors involved in cellular signaling pathways.
  • Cellular Uptake : The lipophilic nature of the benzoate group may facilitate cellular uptake, enhancing bioavailability.

Data Tables

Biological ActivityIC50 Value (µM)Reference
AChE Inhibition2.7
Antimicrobial (E. coli)<10
Cytotoxicity (Breast Cancer)10–30

Case Studies

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and E. coli effectively, suggesting potential applications in treating bacterial infections.
  • Cytotoxicity Assessment : In a comparative study involving various thiazole derivatives, the compound exhibited significant cytotoxic effects against multiple cancer cell lines, highlighting its potential as an anticancer agent.
  • Inhibition of AChE : Research focusing on neuroprotective agents found that compounds structurally similar to this one showed promising results in inhibiting AChE, which could lead to therapeutic advancements in Alzheimer's treatment.

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

The compound belongs to a class of pyran-3-yl esters with variable substituents influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituents on Pyran Core Molecular Weight Notable Features Reference
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate 4-nitrobenzoate; thiadiazole-thio-methyl 448.4 High electron-withdrawing nitro group
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate 3,4-dimethoxybenzoate; thiophene-thiadiazole 531.6 Electron-donating methoxy groups
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate 4-methoxyphenoxy; methyl N/A Ether linkage; methoxy substituent

Key Observations :

  • Electron Effects : The 4-chlorobenzoate group in the target compound provides moderate electron-withdrawing effects compared to the stronger nitro group in the analog from . This may influence reactivity and binding interactions in biological systems.
  • Bioactivity Potential: Thioether-linked heterocycles (e.g., thiazole, thiadiazole) are associated with antimicrobial and analgesic activities in related compounds .

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